molecular formula C8H7BrClF B2614805 1-(1-Bromoethyl)-4-chloro-2-fluorobenzene CAS No. 2418644-82-1

1-(1-Bromoethyl)-4-chloro-2-fluorobenzene

Cat. No.: B2614805
CAS No.: 2418644-82-1
M. Wt: 237.5
InChI Key: SLVMGCQZGKBAIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Bromoethyl)-4-chloro-2-fluorobenzene is an organic compound belonging to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of a benzene ring substituted with a bromoethyl group, a chlorine atom, and a fluorine atom. The molecular formula for this compound is C8H8BrClF, and it is commonly used in various chemical synthesis processes and research applications.

Scientific Research Applications

1-(1-Bromoethyl)-4-chloro-2-fluorobenzene has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is employed in studies involving halogenated aromatic hydrocarbons and their effects on biological systems.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Safety and Hazards

1-(1-Bromoethyl)-4-chloro-2-fluorobenzene should be handled with care. It’s advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Preparation Methods

The synthesis of 1-(1-Bromoethyl)-4-chloro-2-fluorobenzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 4-chloro-2-fluorotoluene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Industrial production methods may involve similar halogenation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(1-Bromoethyl)-4-chloro-2-fluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of corresponding substituted products.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding ethyl derivative.

    Oxidation Reactions: Oxidation of the bromoethyl group can be achieved using oxidizing agents such as potassium permanganate (KMnO4), resulting in the formation of carboxylic acid derivatives.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which 1-(1-Bromoethyl)-4-chloro-2-fluorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms (bromine, chlorine, and fluorine) can influence the compound’s reactivity and binding affinity to these targets. Pathways involved may include electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the specific reaction conditions and biological context.

Comparison with Similar Compounds

1-(1-Bromoethyl)-4-chloro-2-fluorobenzene can be compared with other halogenated aromatic compounds, such as:

    1-(1-Bromoethyl)-4-chlorobenzene: Lacks the fluorine atom, which may affect its reactivity and applications.

    1-(1-Bromoethyl)-2-fluorobenzene: Lacks the chlorine atom, leading to different chemical and biological properties.

    1-(1-Bromoethyl)-4-fluorobenzene:

Properties

IUPAC Name

1-(1-bromoethyl)-4-chloro-2-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClF/c1-5(9)7-3-2-6(10)4-8(7)11/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVMGCQZGKBAIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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